![molecular formula C13H17ClFNO B1429248 [1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methanol CAS No. 1261230-49-2](/img/structure/B1429248.png)
[1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methanol
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the use of 2-chloro-6-fluorobenzyl chloride as an alkylating reagent . This compound can be used in the synthesis of various derivatives . A method for preparing 2-chloro-6-fluorobenzaldehyde, which could potentially be used in the synthesis of the target compound, has been described in a patent .Molecular Structure Analysis
The molecular structure of the compound can be inferred from its name. It likely contains a piperidine ring (a six-membered ring with one nitrogen atom), attached to a methanol group through a benzyl group that is substituted with chlorine and fluorine atoms .Chemical Reactions Analysis
The compound, due to the presence of the benzyl group, might undergo reactions at the benzylic position. These could include free radical reactions, nucleophilic substitutions, and oxidations .Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques : Research on compounds structurally related to [1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methanol, like 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, involves synthesis through condensation processes. These compounds are typically characterized using spectroscopic techniques and X-ray crystallography to confirm their structure and crystallization patterns. The piperidine ring, a common feature in these compounds, often adopts a chair conformation (Benakaprasad et al., 2007).
Crystal Structure Analysis : Similar compounds, such as 1-(2-Nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, have been synthesized and their crystal structures analyzed. These analyses reveal details about the molecular geometry, such as distorted tetrahedral arrangements around certain atoms (Prasad et al., 2008).
Reactivity and Chemical Properties
Reactivity with Other Compounds : Studies on the reactivity of related compounds, like 2-fluoro-5-nitrothiophene, provide insights into the chemical behavior of [1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methanol. These studies often focus on reaction rates with nucleophiles and the role of solvent in these reactions (Guanti et al., 1975).
Molecular Interactions : Research into related structures has shown the importance of understanding molecular interactions in the solid state, which are often analyzed using Hirshfeld surface analysis. This analysis helps in understanding the stability and interactions within the crystal structure of such compounds (Prasad et al., 2018).
Potential Bioactive Applications
- Antimicrobial Activity : Some compounds structurally related to [1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methanol have been explored for their antimicrobial properties. For instance, pyridine derivatives have been synthesized and evaluated for their in vitro antimicrobial activities, indicating the potential bioactive applications of such compounds (Patel et al., 2011).
properties
IUPAC Name |
[1-[(2-chloro-6-fluorophenyl)methyl]piperidin-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClFNO/c14-12-4-1-5-13(15)11(12)8-16-6-2-3-10(7-16)9-17/h1,4-5,10,17H,2-3,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGOANKKEQQAZRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=C(C=CC=C2Cl)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201192464 | |
Record name | 3-Piperidinemethanol, 1-[(2-chloro-6-fluorophenyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201192464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methanol | |
CAS RN |
1261230-49-2 | |
Record name | 3-Piperidinemethanol, 1-[(2-chloro-6-fluorophenyl)methyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261230-49-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Piperidinemethanol, 1-[(2-chloro-6-fluorophenyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201192464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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